molecular formula C12H16N2O B13221717 1-[(1H-Indol-4-ylmethyl)amino]propan-2-ol

1-[(1H-Indol-4-ylmethyl)amino]propan-2-ol

Katalognummer: B13221717
Molekulargewicht: 204.27 g/mol
InChI-Schlüssel: WUSQGDJUZUBSPI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(1H-Indol-4-ylmethyl)amino]propan-2-ol is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1H-Indol-4-ylmethyl)amino]propan-2-ol typically involves the reaction of indole derivatives with appropriate amines and alcohols. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The reaction conditions often include refluxing in methanol with methanesulfonic acid as a catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: 1-[(1H-Indol-4-ylmethyl)amino]propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wirkmechanismus

The mechanism of action of 1-[(1H-Indol-4-ylmethyl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. It may bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it can inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties . The compound’s ability to form hydrogen bonds and interact with biological targets through Van der Waals forces and pi-pi interactions is crucial for its activity .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-[(1H-Indol-4-ylmethyl)amino]propan-2-ol is unique due to its specific structure, which allows it to interact with a wide range of biological targets.

Eigenschaften

Molekularformel

C12H16N2O

Molekulargewicht

204.27 g/mol

IUPAC-Name

1-(1H-indol-4-ylmethylamino)propan-2-ol

InChI

InChI=1S/C12H16N2O/c1-9(15)7-13-8-10-3-2-4-12-11(10)5-6-14-12/h2-6,9,13-15H,7-8H2,1H3

InChI-Schlüssel

WUSQGDJUZUBSPI-UHFFFAOYSA-N

Kanonische SMILES

CC(CNCC1=C2C=CNC2=CC=C1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.